molecular formula C20H24N2O2 B6651022 N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine

N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine

Cat. No.: B6651022
M. Wt: 324.4 g/mol
InChI Key: BLPHYMSOQXRVIE-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine is a synthetic organic compound that features both an indole and a dimethoxyphenyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the indole moiety, a common structural motif in many natural products and pharmaceuticals, adds to its significance.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-23-19-11-5-7-16(20(19)24-2)13-21-12-6-8-15-14-22-18-10-4-3-9-17(15)18/h3-5,7,9-11,14,21-22H,6,8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPHYMSOQXRVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and indole.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2,3-dimethoxybenzaldehyde with an appropriate amine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Coupling Reaction: The final step involves coupling the reduced amine with 3-(1H-indol-3-yl)propan-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups onto the aromatic rings.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the indole moiety’s known activity in the central nervous system.

    Biological Studies: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The dimethoxyphenyl group may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)ethanamine: Similar structure but with a shorter alkyl chain.

    N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)butan-1-amine: Similar structure but with a longer alkyl chain.

    N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-2-amine: Similar structure but with a different position of the amine group.

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine is unique due to its specific combination of the indole and dimethoxyphenyl groups, which may confer distinct pharmacological properties and binding affinities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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